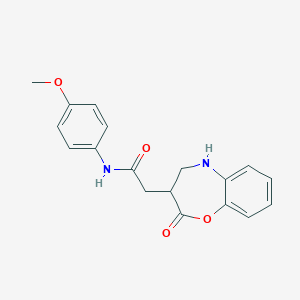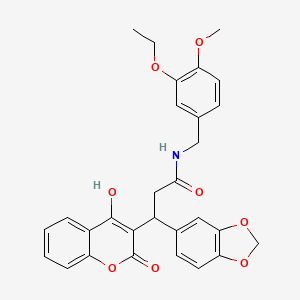
1-(3-Ethoxypropyl)-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Ethoxypropyl)-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a pyrrolone core, which is a five-membered lactam ring, substituted with ethoxypropyl, hydroxyphenyl, and methoxybenzoyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-ethoxypropyl)-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a diketone.
Substitution Reactions:
Hydroxylation: The hydroxyl groups can be introduced via hydroxylation reactions using oxidizing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Ethoxypropyl)-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure may make it suitable for use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic chemists.
Mécanisme D'action
The mechanism of action of 1-(3-ethoxypropyl)-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific application. For instance:
In Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.
In Materials Science: The compound’s electronic structure may enable it to participate in charge transfer processes, contributing to its conductive or fluorescent properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Ethoxypropyl)-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one: can be compared with other pyrrolone derivatives, such as:
Uniqueness
- Structural Features : The presence of both hydroxyphenyl and methoxybenzoyl groups in the same molecule is relatively unique, providing a combination of electronic and steric effects that can influence the compound’s reactivity and properties.
- Functional Groups : The combination of hydroxyl, ethoxy, and methoxy groups provides multiple sites for chemical modification, making the compound a versatile intermediate for further functionalization.
Propriétés
Formule moléculaire |
C23H25NO6 |
|---|---|
Poids moléculaire |
411.4 g/mol |
Nom IUPAC |
(4Z)-1-(3-ethoxypropyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(4-hydroxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H25NO6/c1-3-30-14-4-13-24-20(15-5-9-17(25)10-6-15)19(22(27)23(24)28)21(26)16-7-11-18(29-2)12-8-16/h5-12,20,25-26H,3-4,13-14H2,1-2H3/b21-19- |
Clé InChI |
NGTNMGYISQNPDP-VZCXRCSSSA-N |
SMILES isomérique |
CCOCCCN1C(/C(=C(\C2=CC=C(C=C2)OC)/O)/C(=O)C1=O)C3=CC=C(C=C3)O |
SMILES canonique |
CCOCCCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-hydroxyethyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B11045045.png)
![N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B11045049.png)
![Ethyl 5-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B11045052.png)


![2-(Morpholin-4-yl)-4,7-dioxo-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B11045071.png)
![{3-Amino-4-methyl-6-phenylpyrazolo[3,4-d]pyrimidin-1-yl}acetic acid](/img/structure/B11045078.png)
![1-{2-[4-(4-Bromophenyl)-1,3-thiazol-2-YL]hydrazono}-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B11045079.png)
![N-[6-(4-Piperidinyloxy)-3-pyridinyl]cyclobutanecarboxamide](/img/structure/B11045084.png)
![5-Methyl-3-[2-(3-methylpiperidino)-2-oxoethyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11045097.png)



![4-(3-hydroxyphenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11045112.png)